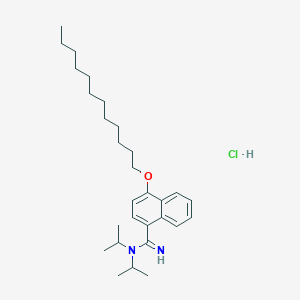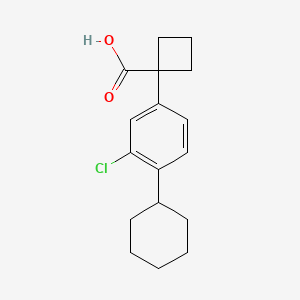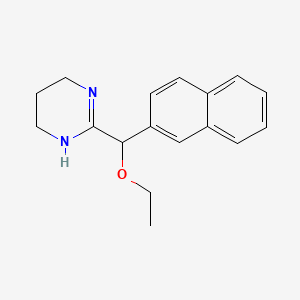
2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine is a complex organic compound that features a naphthalene ring system attached to a tetrahydropyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with ethyl bromide to form 2-ethoxynaphthalene . This intermediate is then subjected to further reactions to introduce the tetrahydropyrimidine moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets. The naphthalene ring system can intercalate with DNA, potentially disrupting cellular processes. The tetrahydropyrimidine core may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthol: A simpler compound with a hydroxyl group on the naphthalene ring.
2-Ethoxynaphthalene: Similar structure but lacks the tetrahydropyrimidine moiety.
Naphthalene: The parent compound with a simpler structure.
Uniqueness
2-(Ethoxy-(2-naphthyl)methyl)-3,4,5,6-tetrahydropyrimidine is unique due to the combination of the naphthalene ring and the tetrahydropyrimidine core. This structural complexity provides it with distinct chemical and biological properties that are not observed in simpler naphthalene derivatives .
Propiedades
Número CAS |
33235-98-2 |
|---|---|
Fórmula molecular |
C17H20N2O |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
2-[ethoxy(naphthalen-2-yl)methyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C17H20N2O/c1-2-20-16(17-18-10-5-11-19-17)15-9-8-13-6-3-4-7-14(13)12-15/h3-4,6-9,12,16H,2,5,10-11H2,1H3,(H,18,19) |
Clave InChI |
NPEMRQIJQJNSKA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC2=CC=CC=C2C=C1)C3=NCCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


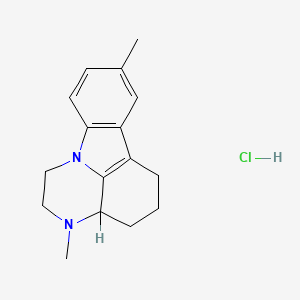

![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
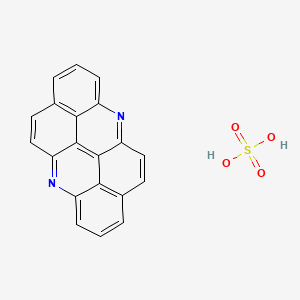
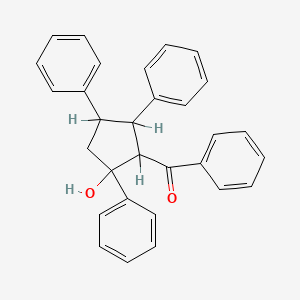
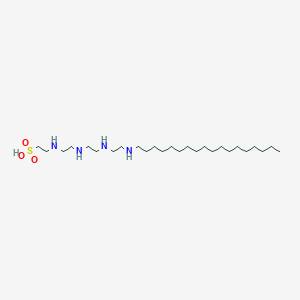
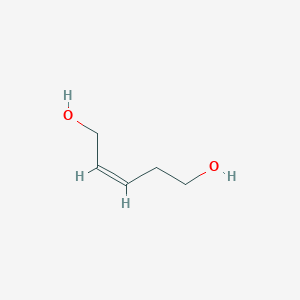

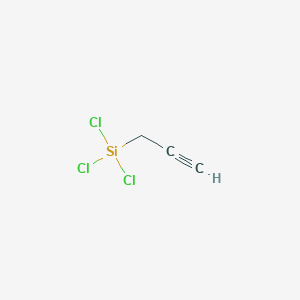
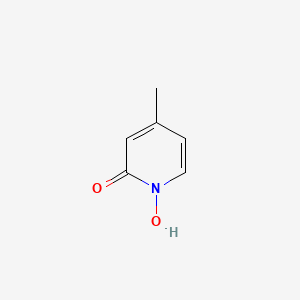
![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)
![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
